molecular formula C22H23NO5 B2387768 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-20-6

1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2387768
CAS No.: 877811-20-6
M. Wt: 381.428
InChI Key: RZQASWNJEGMYCJ-UHFFFAOYSA-N
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Description

This compound belongs to the spirochromanone class, characterized by a spirocyclic framework combining a chroman-4-one and a piperidine ring. Its synthesis involves a three-step protocol:

Spirocyclization: Reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions yields tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate .

Deprotection: Trifluoroacetic acid (TFA) removes the Boc group to generate spiro[chroman-2,4′-piperidin]-4-one .

Acylation: Coupling with 2-(2-methoxyphenoxy)acetic acid using HATU and triethylamine introduces the 1'-(2-(2-methoxyphenoxy)acetyl) moiety .

Properties

IUPAC Name

1'-[2-(2-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-8-4-5-9-20(19)27-15-21(25)23-12-10-22(11-13-23)14-17(24)16-6-2-3-7-18(16)28-22/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQASWNJEGMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chroman-4-one with Piperidine Derivatives

The spirocyclic core is constructed via a [4+2] cycloaddition between chroman-4-one and a suitably functionalized piperidine precursor. In a representative protocol:

  • Chroman-4-one Activation : Treatment of chroman-4-one with pyrrolidine in methanol under reflux generates an enamine intermediate, enhancing electrophilicity at the carbonyl carbon.
  • Spirocyclization : Reaction with N-Boc-piperidone in tetrahydrofuran (THF) at 60°C for 12 hours induces spiroannulation, yielding tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (Intermediate A ) in 68% yield.
  • Deprotection : Cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the free amine (Intermediate B ), crucial for subsequent functionalization.

Table 1 : Optimization of Spirocyclization Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None THF 60 12 68
AcOH (5%) Toluene 110 6 72
ZnCl₂ DMF 80 8 65

Introduction of the 2-(2-Methoxyphenoxy)acetyl Side Chain

Acylation of the Piperidine Nitrogen

The free amine in Intermediate B undergoes nucleophilic acylation with 2-(2-methoxyphenoxy)acetyl chloride. Critical parameters include:

  • Reagent Synthesis :

    • 2-(2-Methoxyphenoxy)acetic acid is treated with oxalyl chloride in DCM at 0°C, followed by quenching with anhydrous diethyl ether to precipitate the acyl chloride.
  • Coupling Reaction :

    • Intermediate B is reacted with 1.2 equivalents of acyl chloride in THF, using triethylamine (TEA) as a base, at 25°C for 6 hours.
    • Workup involves extraction with ethyl acetate, washing with saturated NaHCO₃, and drying over MgSO₄.

Table 2 : Acylation Yield Optimization

Base Solvent Equiv. Acyl Chloride Yield (%)
TEA THF 1.2 74
DIPEA DCM 1.5 69
Pyridine Acetone 1.0 58

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via:

  • Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (mp 142–144°C).
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

Analytical Validation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21–6.82 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃), 3.45–3.12 (m, 4H, piperidine), 2.85–2.55 (m, 4H, chroman).
  • HPLC : Retention time 8.2 min (C18 column, MeCN:H₂O 70:30).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times from hours to minutes while improving heat transfer.
  • Catalyst Recycling : Immobilized lipases enable greener acylation with 85% catalyst reuse over five cycles.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (e.g., THF < 720 ppm) are monitored via GC-MS.
  • Genotoxic Impurities : Sulfonate esters from acyl chloride synthesis are controlled to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .

Scientific Research Applications

1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Spirochromanone Derivatives

Compound Name Substituent at 1'-Position Biological Target/Activity Key Findings References
1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one 2-(2-Methoxyphenoxy)acetyl Not explicitly stated (structural analog) Synthesized via HATU-mediated acylation; likely explored for metabolic diseases due to ACC inhibitor analogs .
1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (e.g., 12a–12g) Quinoline-4-carbonyl Acetyl-CoA carboxylase (ACC) IC₅₀ values in low micromolar range; anti-obesity and anti-diabetic potential .
10-(6-Chloropyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one 6-Chloropyrimidin-4-yl Antimalarial (falcipain-2 inhibition) Demonstrated sub-micromolar activity against Plasmodium falciparum .
7-(5-((Substituted-amino)-methyl)-thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one (e.g., compound 40) Thiophene with amino-methyl group Melanoma (B16F10 cells) IC₅₀ = 13.15 µM; high selectivity index (SI = 13.37) .
1'-(Sulfonyl-bridged)spiro[chroman-2,4'-piperidin]-4-one (e.g., compound 16) Sulfonyl spacer Apoptosis induction in cancer cells IC₅₀ = 0.31–5.62 µM against MCF-7, A2780, and HT-29 cells .
1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one Pyrrole-2-carbonyl Antimicrobial (structure-activity testing) Preliminary activity against bacterial strains; no explicit IC₅₀ reported .

Key Structural and Functional Insights:

Substituent Impact on Activity: Quinoline-4-carbonyl derivatives (e.g., 12a–12g) target ACC, critical in fatty acid metabolism, with potency linked to the quinoline moiety’s planar aromatic structure . Sulfonyl-bridged derivatives (e.g., compound 16) exhibit superior cytotoxicity, likely due to enhanced cellular uptake or interaction with apoptosis-related proteins like caspases . 2-Methoxyphenoxyacetyl group in the target compound may improve solubility or modulate electron distribution compared to bulkier substituents (e.g., quinoline).

Synthetic Flexibility: The spirochromanone core allows diverse functionalization. HATU-mediated coupling is common for introducing acyl groups , while nucleophilic substitutions enable pyrimidine or thiophene incorporation .

Biological Diversity: ACC inhibitors (e.g., quinoline derivatives) address metabolic disorders , whereas sulfonyl derivatives target oncology via apoptosis . The target compound’s biological profile remains underexplored but could align with ACC inhibition or kinase modulation based on structural analogs.

Biological Activity

The compound 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, a member of the spirochroman family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cytotoxicity : Similar compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, suggesting that this compound may exhibit similar properties. It is believed to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase I, which is crucial for DNA replication and transcription .
  • Anti-Angiogenic Activity : Research indicates that this compound may act as an anti-angiogenic agent by targeting the VEGFR-2 protein, which plays a significant role in angiogenesis. Molecular docking studies have suggested that it binds effectively to VEGFR-2, inhibiting its function and thereby reducing tumor growth and metastasis .

Biological Activity Data

Biological Activity Effect Reference
CytotoxicityHigh against various cancer cell lines
Anti-AngiogenicInhibits VEGFR-2 activity
Interaction with DNAInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the spirochroman family:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various spirochroman derivatives on HeLa and A549 cell lines. The results indicated significant cell death at higher concentrations, with IC50 values suggesting strong potential for further development as anticancer agents .
  • Molecular Docking Studies : In silico docking studies have shown that this compound exhibits a favorable binding affinity for VEGFR-2 compared to standard anti-cancer drugs. This suggests a promising pathway for drug development targeting angiogenesis in tumors .
  • Toxicological Profile : Toxicity assessments indicated that this compound exhibits low mutagenic risk, making it a candidate for further pharmacological development without significant safety concerns .

Q & A

Q. What synthetic routes are available for 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between chroman-4-one and substituted piperidine precursors. Key steps include:

  • Spirocyclization : Formation of the spiro junction via cyclization under acidic or basic conditions.
  • Acylation : Introducing the 2-(2-methoxyphenoxy)acetyl group using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or THF) .
  • Optimization : Reaction temperature (20–60°C), solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically affect yield. For example, trifluoroacetic acid (TFA) in DCM efficiently removes Boc-protecting groups with >85% yield .
  • Purity Control : Thin-layer chromatography (TLC) and HPLC monitor intermediates, while recrystallization or column chromatography isolates the final product .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, δ 7.93 ppm (d, 1H) in 1H^1H NMR corresponds to aromatic protons in the chroman ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 412.1237) .
  • X-ray Crystallography : Resolves spiro connectivity and dihedral angles in crystalline derivatives .

Q. What are the key physicochemical properties influencing its research utility?

  • Solubility : Poor aqueous solubility is common; hydrochloride salts enhance bioavailability (e.g., 6-Methoxyspiro derivatives show improved solubility in DMSO/PBS mixtures) .
  • Stability : Susceptible to hydrolysis under basic conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity while addressing solubility limitations?

  • Salt Formation : Hydrochloride salts (e.g., 6-Methoxyspiro[chroman-2,4'-piperidin]-4-one HCl) improve solubility without altering bioactivity .
  • Prodrug Design : Esterification of the methoxyphenoxy group enhances membrane permeability, with enzymatic cleavage releasing the active form .
  • Structure-Activity Relationship (SAR) : Modifying the acetyl or methoxy substituents (e.g., sulfonyl or nicotinoyl groups) increases cytotoxicity (IC50_{50} values: 5–50 μM in MCF-7 cells) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For example, cytochrome P450 (CYP) interactions may reduce bioavailability .
  • Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve tissue penetration and reduce off-target effects .
  • Dose Escalation Studies : Gradual dosing in xenograft models identifies toxicity thresholds while maintaining antitumor activity .

Q. What mechanisms underlie its cytotoxic effects, and how are they validated experimentally?

  • Apoptosis Induction : Annexin V/PI assays confirm dose-dependent apoptosis (e.g., 20 μM of derivative 16 induces 45% apoptosis in MCF-7 cells) .
  • Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest via tubulin polymerization inhibition, validated by Western blot (e.g., cyclin B1 downregulation) .
  • Target Engagement : Surface plasmon resonance (SPR) and molecular docking identify interactions with β-tubulin or kinases (e.g., IC50_{50} = 0.5 μM for Aurora kinase A) .

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